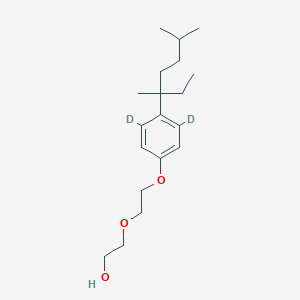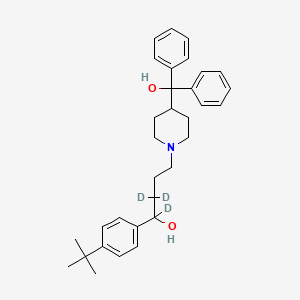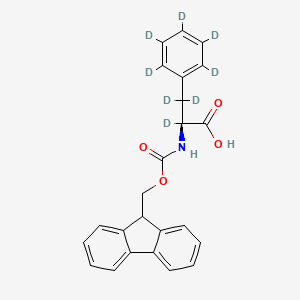
Benzyltriphenyltin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyltriphenyltin is an organotin compound with the empirical formula C25H22Sn. It consists of a tin atom bonded to a benzyl group and three phenyl groups. This compound is part of the broader class of triphenyltin compounds, which have been extensively studied for their unique chemical properties and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzyltriphenyltin can be synthesized through various methods. One common approach involves the reaction of benzyl halides with triphenyltin hydride under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, this compound is often produced using microwave irradiation techniques. This method involves the reaction of benzyl bromides with triphenyltin hydride in the presence of THF at around 60°C for approximately 30 minutes. This approach is favored for its efficiency and high yield, often achieving quantitative yields of 87-98% .
Analyse Des Réactions Chimiques
Types of Reactions: Benzyltriphenyltin undergoes various chemical reactions, including:
Oxidation: The benzylic position is particularly reactive, and oxidation can lead to the formation of benzoic acids.
Substitution: this compound can participate in substitution reactions, where the benzyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions is commonly used for oxidation reactions.
Substitution: N-bromosuccinimide (NBS) is often used as a bromine source for substitution reactions.
Major Products:
Oxidation: Benzoic acids are the primary products of oxidation reactions.
Substitution: Various substituted benzyl derivatives can be formed depending on the reagents used.
Applications De Recherche Scientifique
Benzyltriphenyltin has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions.
Biology: Studies have explored its interactions with proteins and its potential as a biocidal agent.
Medicine: Research is ongoing into its potential use in drug delivery systems and as an antitumor agent.
Industry: this compound is used in the production of organic light-emitting diodes (OLEDs) and other advanced materials
Mécanisme D'action
The mechanism of action of benzyltriphenyltin involves its interaction with specific molecular targets. In biological systems, it can bind to proteins and alter their conformation, leading to changes in their activity. This interaction is crucial for its biocidal properties and its potential use in medical applications .
Comparaison Avec Des Composés Similaires
- Triphenyltin Hydride (Ph3SnH)
- Triphenyltin Hydroxide (Ph3SnOH)
- Triphenyltin Chloride (Ph3SnCl)
- Triphenyltin Acetate (Ph3SnOAc)
Comparison: Benzyltriphenyltin is unique among triphenyltin compounds due to the presence of the benzyl group, which imparts distinct chemical properties and reactivity. For example, the benzylic position in this compound is more reactive compared to other triphenyltin compounds, making it suitable for specific oxidation and substitution reactions .
Propriétés
Numéro CAS |
2847-58-7 |
|---|---|
Formule moléculaire |
C25H22Sn |
Poids moléculaire |
441.2 g/mol |
Nom IUPAC |
benzyl(triphenyl)stannane |
InChI |
InChI=1S/C7H7.3C6H5.Sn/c1-7-5-3-2-4-6-7;3*1-2-4-6-5-3-1;/h2-6H,1H2;3*1-5H; |
Clé InChI |
QRDHEUGWMQEUHW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![D-[3-2H]Glucose](/img/structure/B12057919.png)




![6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-N-(2-methylsulfonylsulfanylethyl)hexanamide](/img/structure/B12057958.png)



![[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate](/img/structure/B12057991.png)
